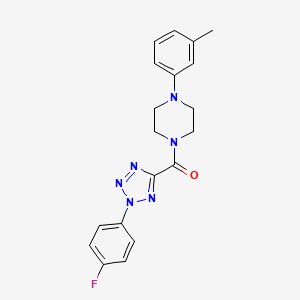

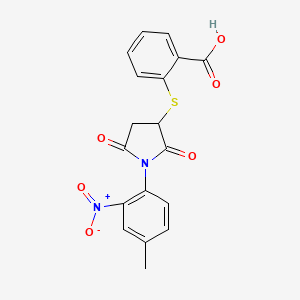

4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a pyrrole ring, a thiophene ring, and an oxadiazole ring. These are all heterocyclic compounds, which are often found in various pharmaceuticals and organic materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system formed by the alternating single and double bonds in the rings. This conjugation also results in delocalized π electrons, which can have various effects on the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of the various functional groups. For example, the conjugated system could result in unique optical and electronic properties .Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds involving thiophene and oxadiazole derivatives is a significant area of research. For example, compounds synthesized from benzo[b]thiophen-2-yl-hydrazonoesters have been explored for the creation of various heterocyclic derivatives, including pyrazoles and pyrimidines, showing the diversity in chemical synthesis and potential applications in material science and pharmacology (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

A notable application is in the development of anticancer agents. Derivatives of oxadiazole and thiophene have been synthesized and tested for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown promising results, offering pathways for the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Optical and Electronic Properties

The optical and electronic properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, including those with thiophene and pyrrole fragments, have been studied for their potential use in organic light-emitting diodes (OLEDs) and as electron transport materials. These studies provide insights into the material's suitability for electronics and photonics applications (Sun & Jin, 2017).

Antimicrobial and Antitubercular Agents

The synthesis and evaluation of pyrrole derivatives, including those containing the oxadiazole moiety, have shown moderate to good antitubercular activity. These findings contribute to the development of new treatments for tuberculosis, underlining the significance of heterocyclic compounds in addressing global health challenges (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Drug-likeness and Microbial Investigation

Research on the drug-likeness properties and in vitro antimicrobial activity of various synthesized compounds, including those with the oxadiazole structure, indicates their potential as antimicrobial agents. This research also highlights the importance of in-silico approaches in predicting drug-likeness and accelerating the drug development process (Pandya, Dave, Patel, & Desai, 2019).

Future Directions

properties

IUPAC Name |

4-pyrrol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S/c29-24(17-9-11-19(12-10-17)28-13-3-4-14-28)25-20-7-2-1-6-18(20)16-22-26-23(27-30-22)21-8-5-15-31-21/h1-15H,16H2,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFNXMXJPRZOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)